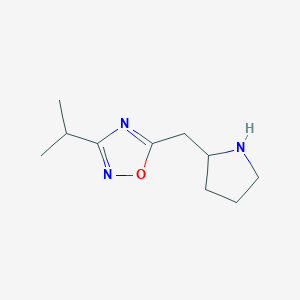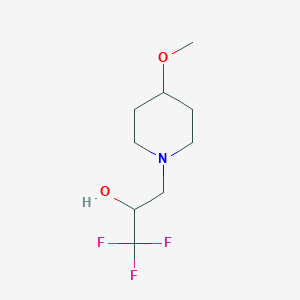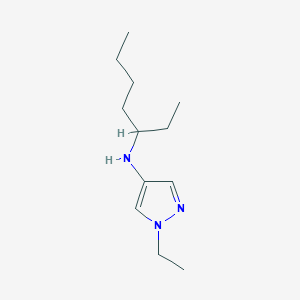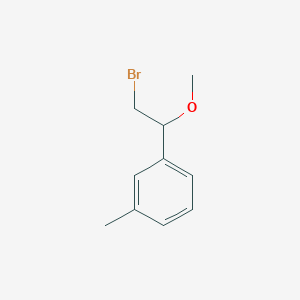![molecular formula C10H17NO B13320177 6-Azaspiro[4.6]undecan-7-one](/img/structure/B13320177.png)
6-Azaspiro[4.6]undecan-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Azaspiro[4.6]undecan-7-one is a spirocyclic compound with the molecular formula C10H17NO and a molecular weight of 167.25 g/mol . This compound is characterized by its unique spirocyclic structure, which consists of a nitrogen atom incorporated into a bicyclic framework. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azaspiro[4.6]undecan-7-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the cyclization of piperidin-4-one with but-3-en-1-ol in the presence of sulfuric acid . This reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to yield the desired spirocyclic product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the synthesis depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
6-Azaspiro[4.6]undecan-7-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The nitrogen atom in the spirocyclic structure can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted spirocyclic compounds.
科学的研究の応用
6-Azaspiro[4.6]undecan-7-one has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 6-Azaspiro[4.6]undecan-7-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to interact with enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in disease pathways, making it a potential candidate for drug development .
類似化合物との比較
6-Azaspiro[4.6]undecan-7-one can be compared with other spirocyclic compounds, such as:
2-Azaspiro[4.6]undecan-3-one: Similar in structure but with different substitution patterns.
1,4,9-Triazaspiro[5.5]undecan-2-one: Contains additional nitrogen atoms in the spirocyclic framework.
10-Oxa-6-azaspiro[4.6]undecan-7-one: Incorporates an oxygen atom into the spirocyclic structure.
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H17NO |
|---|---|
分子量 |
167.25 g/mol |
IUPAC名 |
6-azaspiro[4.6]undecan-7-one |
InChI |
InChI=1S/C10H17NO/c12-9-5-1-2-6-10(11-9)7-3-4-8-10/h1-8H2,(H,11,12) |
InChIキー |
ZAIJXDPKYTUREW-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(CCCC2)NC(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1A,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline-6-carbonitrile](/img/structure/B13320119.png)



![4-[(1R)-2-Amino-1-hydroxyethyl]benzonitrile](/img/structure/B13320138.png)





![2-(Tert-butoxycarbonyl)-8-(methoxycarbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B13320164.png)
